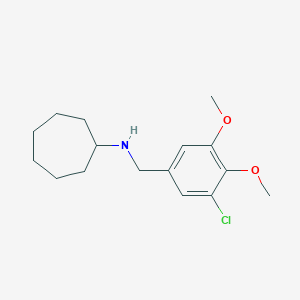![molecular formula C25H20N2O3S B252782 N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B252782.png)
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide is a complex organic compound that features a biphenyl group, a methoxyphenyl group, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the biphenyl-4-ylcarbonyl chloride: This is achieved by reacting biphenyl-4-carboxylic acid with thionyl chloride.
Coupling with 4-amino-2-methoxyphenyl: The biphenyl-4-ylcarbonyl chloride is then reacted with 4-amino-2-methoxyphenyl to form the intermediate product.
Formation of the final product: The intermediate product is then reacted with thiophene-2-carboxylic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and thiophene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The biphenyl group allows for strong hydrophobic interactions, while the methoxyphenyl and thiophene groups can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to bind to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(biphenyl-4-ylcarbonyl)amino]phenyl}furan-2-carboxamide
- N-{4-[(biphenyl-4-ylcarbonyl)amino]cyclohexyl}[1,1’-biphenyl]-4-carboxamide
Uniqueness
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Additionally, the thiophene ring provides distinct aromatic characteristics compared to other similar compounds.
Properties
Molecular Formula |
C25H20N2O3S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-methoxy-4-[(4-phenylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H20N2O3S/c1-30-22-16-20(13-14-21(22)27-25(29)23-8-5-15-31-23)26-24(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-16H,1H3,(H,26,28)(H,27,29) |
InChI Key |
DRMPCKLXPZSLOP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
![2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B252700.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)
![4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)
![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)
![N-benzyl-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252705.png)
![N-(4-fluorobenzyl)-N-{[5-(2-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252706.png)
![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B252711.png)
![N-[4-(diethylamino)benzyl]-N-(2-phenylethyl)amine](/img/structure/B252713.png)


![2-({3-Methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B252717.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B252718.png)
![2-[(2,3-Dichlorobenzyl)amino]-1-phenylethanol](/img/structure/B252719.png)
